5-Amino-3-methyl-isothiazole-4-carbonitrile
Overview
Description
“5-Amino-3-methyl-isothiazole-4-carbonitrile” is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . More detailed structural analysis, such as bond lengths and angles, are not available in the retrieved sources.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved sources.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved sources .
Scientific Research Applications
Applications in Industrial and Synthetic Chemistry
Industrial Applications of Amino-Triazoles : Amino-1,2,4-triazoles, a class of compounds to which 5-Amino-3-methyl-isothiazole-4-carbonitrile belongs, have been utilized extensively in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Synthesis and Pharmaceutical Applications : The reactivity of 1,2,4-triazole-3-thione derivatives, related to the chemical family of this compound, has been studied, revealing their potential in synthesizing compounds with high antioxidant and antiradical activity, impacting overall condition and biochemical processes in patients who received high doses of radiation (Kaplaushenko, 2019).
Applications in Pharmacology and Drug Design
Pharmacological Review of Phenolic Acids : The pharmacological profile of Chlorogenic Acid (CGA) is of interest due to its widespread presence and diverse therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertension properties. This research underlines the significance of such compounds, closely related to the chemical structure of this compound, in various therapeutic domains (Naveed et al., 2018).
Synthesis and Properties of Triazole Derivatives : The physico-chemical properties and methods of synthesis of 3-thio- and 3-thio-4-amino derivatives of 1,2,4-triazole, chemically akin to this compound, have been explored. These compounds find application in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. Their widespread use in optical materials, photosensitizers, antioxidants, additives for fuels and oils, and as corrosion inhibitors highlights their industrial and medical significance (Parchenko, 2019).
Patent Review of Triazole Derivatives : A comprehensive review of patents pertaining to the 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families, to which this compound is related, has been conducted. This review highlights the continuous interest and research in developing new triazoles with diverse biological activities, emphasizing their potential in treating various diseases and conditions (Ferreira et al., 2013).
Mechanism of Action
Target of Action
It is used in pharmacological studies as a precursor for mmp12 inhibitors and aurora kinase inhibitors .
Mode of Action
As a precursor to MMP12 inhibitors and Aurora kinase inhibitors, it may interact with these targets to inhibit their activity .
Biochemical Pathways
The compound’s influence on biochemical pathways is likely related to its role as a precursor to MMP12 inhibitors and Aurora kinase inhibitors . These inhibitors can affect various biochemical pathways, including those involved in cell cycle regulation and extracellular matrix degradation .
Result of Action
As a precursor to mmp12 inhibitors and aurora kinase inhibitors, its effects may be related to the inhibition of these targets .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-3-methyl-1,2-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQFZPWSFDVYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363506 | |
Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41808-35-9 | |
Record name | 5-Amino-3-methyl-4-isothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41808-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the significance of 5-Amino-3-methylisothiazole-4-carbonitrile in the synthesis of isothiazolo[5,4-d]pyrimidines?
A1: 5-Amino-3-methylisothiazole-4-carbonitrile serves as a crucial starting material for synthesizing a variety of 4-amino-3-methylisothiazolo[5,4-d]pyrimidines. The research demonstrates this by reacting the compound with orthoesters, followed by cyclization with primary amines []. This highlights its utility as a building block for more complex heterocyclic compounds with potential biological activity.
Q2: Besides its use in synthesizing pyrimidine derivatives, what other reactions involving 5-Amino-3-methylisothiazole-4-carbonitrile are discussed in the paper?
A2: The paper also explores the hydrolysis of 5-Amino-3-methylisothiazole-4-carbonitrile to its corresponding amide. This amide can then be cyclized with orthoesters to yield 5H-isothiazolo[5,4-d]pyrimidin-4-ones []. Additionally, the reaction of 5-Amino-3-methylisothiazole-4-carbonitrile with sodium methyl xanthate provides access to pyrimidinethione derivatives [], broadening the scope of its synthetic applications.
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